N-cyclopropyl-4-fluorobenzenesulfonamide

Catalog No.
S777503
CAS No.
425654-95-1
M.F
C9H10FNO2S
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-4-fluorobenzenesulfonamide

CAS Number

425654-95-1

Product Name

N-cyclopropyl-4-fluorobenzenesulfonamide

IUPAC Name

N-cyclopropyl-4-fluorobenzenesulfonamide

Molecular Formula

C9H10FNO2S

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2

InChI Key

QXHJRYPFPZGNNV-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)F

N-cyclopropyl-4-fluorobenzenesulfonamide is characterized by a cyclopropyl group attached to a sulfonamide structure that includes a fluorinated aromatic ring. The molecular formula for this compound is C₉H₁₁FN₂O₂S, with a molecular weight of approximately 230.26 g/mol. Its structure can be represented as follows:

text
F |C₃H₅—C₆H₄—SO₂—NH₂

This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and utility in medicinal chemistry.

  • Chemical Properties and Potential Uses

    Based on its structure, N-cyclopropyl-4-fluorobenzenesulfonamide belongs to a class of organic molecules containing a sulfonamide group. Sulfonamides are known for their diverse functionalities, including acting as enzyme inhibitors and participating in medicinal chemistry []. The presence of the cyclopropyl and fluorine moieties might further influence its properties, but further research is needed to understand its specific interactions and potential applications.

  • Search for Research Articles

  • Future Research Directions

    If N-cyclopropyl-4-fluorobenzenesulfonamide is a recently synthesized compound, future research might explore its potential applications in various fields, including:

    • Medicinal Chemistry: Due to the presence of the sulfonamide group, researchers might investigate its effects on biological targets and explore its potential as a drug candidate.
    • Material Science: The compound's specific properties could be of interest for material science applications, but more research is needed to understand its suitability.
    • Organic Chemistry: Scientists might study the synthesis and reactivity of N-cyclopropyl-4-fluorobenzenesulfonamide to gain insights into its chemical behavior.
Typical of sulfonamides. For instance:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Formation of Amides: The amino group can react with acid chlorides to form amides, expanding its utility in synthetic chemistry.
  • Reactivity with Electrophiles: The fluorine atom on the aromatic ring enhances the electrophilicity of the compound, making it reactive towards nucleophiles .

Sulfonamides are well-known for their antibacterial properties. N-cyclopropyl-4-fluorobenzenesulfonamide has been studied for its potential as an antimicrobial agent. Its structural features contribute to its ability to inhibit bacterial enzymes involved in folate synthesis, thereby disrupting bacterial growth . Additionally, compounds with similar structures have shown promise in cancer therapy and other therapeutic areas due to their ability to modulate various biological pathways.

The synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide can be achieved through several methods:

  • Direct Sulfonation: Starting from 4-fluorobenzenesulfonyl chloride and cyclopropylamine, the compound can be synthesized via direct reaction under controlled conditions.
  • Multi-component Reactions: Recent advancements include the use of copper-catalyzed reactions involving arylcyclopropanes and sulfonamides to yield diverse derivatives efficiently .
  • Functional Group Modification: Existing sulfonamide derivatives can be modified through functionalization techniques to introduce the cyclopropyl group.

N-cyclopropyl-4-fluorobenzenesulfonamide has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections.
  • Chemical Probes: The compound is used in biochemical studies to investigate enzyme mechanisms and cellular responses due to its ability to interact with biological targets.
  • Material Science: Its unique structural features make it a candidate for developing advanced materials and fluorinated compounds with specific properties .

Studies on N-cyclopropyl-4-fluorobenzenesulfonamide have focused on its interactions with biological molecules:

  • Enzyme Inhibition: Research indicates that this compound can inhibit key enzymes involved in bacterial metabolism, showcasing its potential as an antibiotic.
  • Binding Affinity: Interaction studies have demonstrated that modifications in the sulfonamide structure can significantly alter binding affinities to target proteins or enzymes, which is crucial for drug design .

Several compounds share structural similarities with N-cyclopropyl-4-fluorobenzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
4-FluorobenzenesulfonamidePara-substituted fluorinated benzeneUsed as a building block for various drugs
N-Cyclopropyl-4-(3-thienyl)-3-sulfamoylbenzeneContains a thienyl group instead of fluorinePotential applications in anti-tumor therapies
3-Amino-N-cyclopropyl-4-fluorobenzenesulfonamideAmino group addition enhances reactivityIncreased potential for further functionalization

N-cyclopropyl-4-fluorobenzenesulfonamide stands out due to its unique combination of a cyclopropyl moiety and a fluorinated aromatic ring, which enhances its reactivity and biological activity compared to other sulfonamides.

The discovery and development of sulfonamide drugs represents one of the most significant breakthroughs in the history of medicine, fundamentally transforming the treatment of bacterial infections. Sulfonamide drugs were the first broadly effective antibacterials to be used systemically, and paved the way for the antibiotic revolution in medicine. The pioneering work began in the early 20th century when sulfanilamide was first synthesized by a German chemist as early as 1908, although its therapeutic potential remained unrecognized for decades.

The breakthrough came through the systematic research conducted at Bayer AG laboratories, which were part of the German chemical conglomerate IG Farben. Under the direction of physician-researcher Gerhard Domagk, extensive experiments were conducted on coal-tar dyes that could bind preferentially to bacteria and parasites. After years of trial-and-error work on hundreds of dyes, the team discovered Prontosil, a red dye synthesized by Bayer chemist Josef Klarer that demonstrated remarkable effects against bacterial infections in mice. This discovery earned Domagk the Nobel Prize in 1939, cementing his place in medical history.

The subsequent understanding of Prontosil's mechanism of action revealed that the drug was metabolized into two parts inside the body, releasing a smaller, colorless, active compound called sulfanilamide. This discovery established the concept of bioactivation and fundamentally changed drug development approaches. The realization that sulfanilamide itself was the active component led to widespread development of sulfonamide derivatives, creating what became known as the "sulfa craze" of the late 1930s.

During World War II, sulfonamides played a crucial role in military medicine, with American soldiers issued first-aid kits containing sulfa pills and powder for wound treatment. The drugs are credited with saving tens of thousands of lives, including notable figures such as Franklin Delano Roosevelt Jr. and Winston Churchill. This period demonstrated the immense therapeutic value of sulfonamide compounds and established their importance in modern medicine.

Structural Uniqueness of N-Cyclopropyl-4-Fluorobenzenesulfonamide

N-cyclopropyl-4-fluorobenzenesulfonamide (CAS: 425654-95-1) exhibits a distinctive molecular architecture that sets it apart from conventional sulfonamide derivatives. The compound features a molecular formula of C₉H₁₀FNO₂S with a molecular weight of 215.25 g/mol. Its IUPAC name is N-cyclopropyl-4-fluorobenzenesulfonamide, reflecting the presence of both cyclopropyl and fluorine substituents.

The structural uniqueness of this compound lies in its combination of three key components: the fundamental sulfonamide functional group, a fluorinated aromatic ring, and a cyclopropyl substituent. The sulfonamide group (SO₂NH) serves as the pharmacophore responsible for the compound's biological activity, functioning as a competitive inhibitor of bacterial enzymes involved in folate synthesis. The fluorine atom positioned at the para position of the benzene ring introduces several advantageous properties, including enhanced metabolic stability, improved lipophilicity, and altered electronic characteristics that can influence receptor binding.

The cyclopropyl group represents another distinctive feature that contributes to the compound's structural uniqueness. Cyclopropyl substituents are known to impart conformational rigidity to molecules while potentially enhancing their binding affinity to target proteins. The three-membered ring structure of cyclopropyl introduces ring strain, which can influence the compound's reactivity and metabolic fate.

The molecular structure can be represented by the SMILES notation: C1CC1NS(=O)(=O)C2=CC=C(C=C2)F. This notation clearly illustrates the connectivity between the cyclopropyl amine, the sulfonamide bridge, and the fluorinated benzene ring. The compound's InChI key (QXHJRYPFPZGNNV-UHFFFAOYSA-N) provides a unique identifier for computational and database searches.

Scope of Academic Research on Fluorinated Sulfonamides

The academic research landscape surrounding fluorinated sulfonamides has expanded significantly in recent years, driven by the recognition of fluorine's unique properties in drug design. Sulfonamide derivatives are frequently seen structural motifs in medicinal chemistry, with research spanning nearly a century since Gerhard Domagk's pioneering work. The incorporation of fluorine atoms into sulfonamide structures has emerged as a particularly promising strategy for developing new therapeutic agents with enhanced properties.

Research on fluorinated sulfonamides encompasses multiple therapeutic areas, reflecting their versatility and potential for addressing complex medical challenges. Studies have demonstrated their applications as antibacterial, antiviral, antimalarial, antifungal, anticancer, and antidepressant agents. The broad range of bioactivity makes fluorinated sulfonamides excellent candidates for drug repurposing and multi-target therapeutic approaches.

A significant area of research focuses on the development of carbonic anhydrase inhibitors, where fluorinated sulfonamides have shown exceptional promise. Recent studies have investigated sulfonamides incorporating fluorine and 1,3,5-triazine moieties as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the pathogen's life cycle, making β-carbonic anhydrase inhibitors potential antimycobacterial agents with novel mechanisms of action.

The research scope extends to the development of more sophisticated synthetic methodologies for creating fluorinated sulfonamide derivatives. Recent advances have focused on metal-free synthesis approaches, three-component coupling reactions, and late-stage functionalization strategies. These methodologies enable the efficient preparation of diverse fluorinated sulfonamide libraries for biological screening and optimization.

XLogP3

1.5

Wikipedia

N-cyclopropyl-4-fluorobenzenesulfonamide

Dates

Last modified: 08-15-2023

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